Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride
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Overview
Description
Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl and a molecular weight of 187.615 g/mol . This compound is characterized by the presence of both fluorine and amino functionalities, making it a valuable asset for advanced research and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms at the 5,5-positions of the cyclohexane ring.
Amination: Introduction of an amino group at the 2-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include fluorinating agents, amines, and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines .
Scientific Research Applications
Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride can be compared with other similar compounds, such as:
(1R,2R)-2-Amino-5,5-difluorocyclohexan-1-ol: Similar structure but different stereochemistry, which may result in different biological activities and chemical properties.
2-Amino-5,5-difluorocyclohexanol: Lacks the hydrochloride salt form, which may affect its solubility and stability.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluorine and amino functionalities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H12ClF2NO |
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Molecular Weight |
187.61 g/mol |
IUPAC Name |
(1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m0./s1 |
InChI Key |
OQORPJLMXFZJII-UYXJWNHNSA-N |
Isomeric SMILES |
C1CC(C[C@H]([C@H]1N)O)(F)F.Cl |
Canonical SMILES |
C1CC(CC(C1N)O)(F)F.Cl |
Origin of Product |
United States |
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